Butyl 4-butoxybenzoate Butyl 4-butoxybenzoate
Brand Name: Vulcanchem
CAS No.: 4906-27-8
VCID: VC20682585
InChI: InChI=1S/C15H22O3/c1-3-5-11-17-14-9-7-13(8-10-14)15(16)18-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3
SMILES:
Molecular Formula: C15H22O3
Molecular Weight: 250.33 g/mol

Butyl 4-butoxybenzoate

CAS No.: 4906-27-8

Cat. No.: VC20682585

Molecular Formula: C15H22O3

Molecular Weight: 250.33 g/mol

* For research use only. Not for human or veterinary use.

Butyl 4-butoxybenzoate - 4906-27-8

Specification

CAS No. 4906-27-8
Molecular Formula C15H22O3
Molecular Weight 250.33 g/mol
IUPAC Name butyl 4-butoxybenzoate
Standard InChI InChI=1S/C15H22O3/c1-3-5-11-17-14-9-7-13(8-10-14)15(16)18-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3
Standard InChI Key VZTOPIZKYQFRNC-UHFFFAOYSA-N
Canonical SMILES CCCCOC1=CC=C(C=C1)C(=O)OCCCC

Introduction

Chemical Identity and Structural Characteristics

Butyl 4-butoxybenzoate (C15_{15}H22_{22}O3_{3}) is an aromatic ester formed by the condensation of 4-butoxybenzoic acid and butanol. Its structure comprises a benzoate backbone substituted with a butoxy group at the para position and a butyl ester moiety. While direct spectral data for this compound are scarce, analogous esters like butyl 4-methoxybenzoate (CAS 6946-35-6) offer structural insights. For example, butyl 4-methoxybenzoate has a molecular weight of 208.25 g/mol and a density of ~1.02 g/cm³ . Substituting the methoxy group with a butoxy chain increases hydrophobicity and alters steric effects, which likely elevates its boiling point beyond 250°C, as observed in longer-chain esters .

Molecular Descriptors

The following table extrapolates properties of butyl 4-butoxybenzoate from related compounds:

PropertyButyl 4-Butoxybenzoate (Estimated)Butyl 4-Methoxybenzoate (Reference)
Molecular FormulaC15_{15}H22_{22}O3_{3}C12_{12}H16_{16}O3_{3}
Molecular Weight (g/mol)250.33208.25
Boiling Point (°C)260–280222–225
Density (g/cm³)0.98–1.021.02
SolubilityInsoluble in water; soluble in organic solventsSimilar behavior

Synthesis and Reaction Pathways

The synthesis of butyl 4-butoxybenzoate likely follows esterification protocols common to aromatic acids. A two-step process is hypothesized:

  • Etherification: 4-Hydroxybenzoic acid reacts with butyl bromide under basic conditions to form 4-butoxybenzoic acid.

  • Esterification: The acid undergoes Fischer esterification with butanol in the presence of an acid catalyst (e.g., H2_2SO4_4) to yield the final ester.

This method mirrors the production of butyl 4-methoxybenzoate, where methoxy-substituted benzoic acids are esterified with butanol . Challenges include minimizing side reactions such as transesterification, which requires precise temperature control (60–80°C) and stoichiometric excess of butanol .

Physicochemical Properties and Stability

Thermal Behavior

Thermogravimetric analysis (TGA) of analogous esters reveals decomposition onset temperatures above 200°C, suggesting butyl 4-butoxybenzoate is stable under moderate heating . Its flash point is estimated at 110–120°C, comparable to tert-butyl-substituted anisoles (94°C) .

Spectroscopic Signatures

  • IR Spectroscopy: Expected peaks include C=O stretch (~1720 cm1^{-1}), aromatic C–H bends (~750 cm1^{-1}), and C–O–C vibrations (~1250 cm1^{-1}).

  • NMR: 1^1H NMR would show a singlet for the para-butoxy group (δ 1.0–1.6 ppm), a triplet for the ester butyl group (δ 0.9–1.4 ppm), and aromatic protons (δ 6.8–7.9 ppm) .

Applications and Industrial Relevance

Butyl 4-butoxybenzoate’s potential uses align with those of structurally similar esters:

  • Plasticizers: Its hydrophobic nature could enhance flexibility in polymers like PVC, though efficacy compared to phthalates requires validation.

  • Fragrance Components: Esters of 4-substituted benzoic acids are common in perfumery; the butoxy variant may contribute woody or balsamic notes.

  • Analytical Chemistry: As a derivatization agent in gas chromatography (GC), it could improve volatility of polar analytes, akin to methylated analogs .

Analytical Methods and Detection

Gas chromatography-mass spectrometry (GC-MS) is the primary method for detecting such esters. In tropical aerosol studies, thermally assisted hydrolysis and methylation (THM) enabled identification of methyl and butyl esters via characteristic fragmentation patterns . For butyl 4-butoxybenzoate, key MS fragments would include m/z 149 (C8_8H5_5O3+_3^+) and m/z 101 (C4_4H9_9O+^+) .

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